Monobenzyl Fosaprepitant-d4
Description
Properties
Molecular Formula |
C₃₀H₂₄D₄F₇N₄O₆P |
|---|---|
Molecular Weight |
708.55 |
Synonyms |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl-d4)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]-phosphonic Acid Mono(phenylmethyl) Ester |
Origin of Product |
United States |
Synthetic Methodologies for Monobenzyl Fosaprepitant D4
Strategies for Regioselective Deuterium (B1214612) Incorporation in Complex Molecular Structures
Achieving regioselectivity—the placement of deuterium atoms at specific, desired positions within a complex molecule—is paramount. The choice of strategy depends on the desired location of the labels, the stability of the substrate molecule under various reaction conditions, and the availability of deuterated precursors.
Hydrogen-Deuterium Exchange (HDE) represents a powerful late-stage functionalization strategy where C-H bonds in the fully formed molecule or a late-stage precursor are directly replaced with C-D bonds. wikipedia.org This method is atom-economical and avoids the need for a complete de novo synthesis. The success of this approach hinges on the ability to activate specific C-H bonds selectively.
Catalysis is central to achieving regioselectivity in HDE reactions for non-labile protons. Transition-metal catalysts, including those based on iridium, ruthenium, and palladium, are widely employed. mdpi.com These catalysts can direct the exchange to specific positions, such as benzylic sites or carbons alpha to carbonyl groups, under relatively mild conditions using deuterium sources like deuterium gas (D₂) or deuterium oxide (D₂O). rsc.org For a molecule like Monobenzyl Fosaprepitant (B1673561), potential targets for HDE could include the benzylic protons on the benzyl (B1604629) ester group or specific positions on the morpholine (B109124) ring that are sterically accessible and electronically activated. The choice of catalyst, solvent, and temperature is critical to direct the exchange and achieve the desired d4-labeling pattern.
| Catalyst System | Deuterium Source | Typical Target Sites & Conditions | Potential Application for Monobenzyl Fosaprepitant-d4 |
| Iridium PCP Pincer Complexes | C₆D₆ or D₂O | Arenes and unactivated alkanes at room temperature. Selectivity can be modulated by catalyst speciation. rsc.org | Deuteration of the 4-fluorophenyl ring or other aromatic moieties. |
| Ruthenium Nanoparticles | D₂ gas | α-position to nitrogen-containing groups; benzylic positions. mdpi.com | Targeted deuteration of the methylene (B1212753) spacer linking the morpholine and triazolinone rings. |
| Palladium on Carbon (Pd/C) | D₂O | H-D exchange at various positions, often requiring elevated temperatures. Can be used for debenzylation via deuterolysis. | Potential for deuteration at multiple sites; could be used in a combined deuteration/deprotection step. |
| Acid/Base Catalysis | Deuterated Acids/Bases | Positions alpha to carbonyl groups (enolizable protons) or activated aromatic rings. mdpi.com | Deuteration of the methylene group adjacent to the triazolinone carbonyl. |
In contrast to late-stage labeling, a de novo synthesis constructs the target molecule from the ground up using smaller, pre-labeled building blocks. This approach offers unparalleled control over the site and number of incorporated deuterium atoms, virtually eliminating the risk of isotopic scrambling.
The synthesis of the parent compound, Aprepitant (B1667566), provides a roadmap for this strategy. Published synthetic routes reveal key structural precursors that can be prepared in their deuterated forms. acs.orgacs.org For instance, a deuterated version of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol or a deuterated 4-fluorophenyl morpholine derivative could be synthesized independently. These labeled fragments would then be assembled using established synthetic sequences to build the core structure of Aprepitant-d4. chemistryforsustainability.orgtandfonline.com This ensures that the deuterium atoms are precisely located within the final molecule. This method is often preferred when specific labeling patterns are required for mechanistic or metabolic studies.
Precursor Design and Derivatization Approaches for Monobenzyl Moiety Introduction
Monobenzyl Fosaprepitant is a phosphate (B84403) monoester and a key intermediate in the synthesis of Fosaprepitant from Aprepitant. google.comfda.gov The synthesis of its deuterated analogue, this compound, would follow a similar pathway, starting from the appropriately deuterated Aprepitant-d4 precursor.
The process involves the phosphorylation of the hydroxyl group on the triazolinone ring of Aprepitant-d4. A common method described in the patent literature involves reacting Aprepitant with a phosphorylating agent such as tetrabenzyl pyrophosphate in the presence of a strong base (e.g., sodium hexamethyldisilazide) to form a dibenzyl phosphate intermediate. google.com
This dibenzyl intermediate is then subjected to a carefully controlled partial debenzylation to yield the target this compound. Catalytic hydrogenation is a typical method for benzyl group removal. google.com By selecting a specific catalyst (e.g., Palladium on carbon) and controlling the reaction time, stoichiometry of the hydrogen source, and other conditions, one benzyl group can be selectively cleaved, leaving the other intact to yield the desired monobenzyl ester. The deuterated core of the molecule remains unaffected during these final derivatization steps.
Optimization of Synthetic Routes for Research-Grade Purity and Isotopic Enrichment
Producing this compound suitable for research applications, particularly as a quantitative internal standard, demands exceptional purity, both chemically and isotopically.
Optimizing the synthetic route is crucial for maximizing yield and ensuring the process is scalable enough to produce the required quantities of research-grade material. Drawing from the development of the parent drug Aprepitant, where manufacturing processes were significantly streamlined from six steps to a more convergent and atom-economical three-step synthesis, similar principles can be applied. epa.gov
Key optimization strategies include:
Catalyst Selection: Choosing highly efficient and selective catalysts for both the deuteration steps and the main bond-forming reactions.
Reaction Conditions: Fine-tuning parameters such as temperature, pressure, solvent, and reaction time to maximize conversion to the desired product while minimizing side reactions.
Purification Techniques: Developing robust chromatographic or crystallization methods to isolate the final product with high chemical purity. For instance, the use of crystallization-induced asymmetric transformations in the synthesis of Aprepitant precursors dramatically improved efficiency and stereochemical purity. acs.org
| Parameter | "First-Generation" Approach | Optimized Approach | Rationale for Improvement |
| Key Step | Stoichiometric chiral reagent | Catalytic asymmetric reaction | Reduces waste, cost, and improves atom economy. epa.gov |
| Solvent | Chlorinated solvents (e.g., DCM) | Greener solvents (e.g., Toluene, Acetonitrile) | Minimizes environmental impact and improves process safety. |
| Purification | Multi-column chromatography | Direct crystallization / Telescoping reactions | Increases throughput, reduces solvent waste, and improves overall yield. |
| Overall Yield | Low to moderate | High | Efficient reactions and reduced handling losses lead to a more productive process. |
Isotopic integrity is as important as chemical purity. Deuterium scrambling, where deuterium atoms migrate to unintended positions during synthesis, can be a significant issue, particularly in metal-catalyzed HDE reactions. acs.org This can be minimized by using milder reaction conditions, shorter reaction times, and catalysts known to promote direct exchange without inducing widespread C-H activation. wikipedia.org
Rigorous analytical techniques are required to confirm the isotopic enrichment and regiochemical purity of the final compound.
High-Resolution Mass Spectrometry (HRMS): This is the primary tool for determining isotopic enrichment. rsc.org By analyzing the mass distribution of the molecular ion cluster, the percentage of molecules containing four deuterium atoms (d4) versus those with fewer (d0, d1, d2, d3) or more (d5, etc.) can be accurately calculated. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the location of the deuterium atoms by observing the disappearance of proton signals at the labeled positions. ²H NMR can directly detect the deuterium signals, providing definitive proof of their location and confirming the regioselectivity of the synthesis. omicronbio.com
| Isotopologue | Theoretical m/z | Observed Relative Abundance (%) | Contribution to Total |
| d₀ (unlabeled) | 704.18 | 0.5 | 0.5% |
| d₁ | 705.19 | 0.8 | 0.8% |
| d₂ | 706.19 | 1.2 | 1.2% |
| d₃ | 707.20 | 2.5 | 2.5% |
| d₄ (Target) | 708.20 | 95.0 | 95.0% |
| Total Isotopic Purity (d₄) | 95.0% |
This combined analytical approach ensures that the synthesized this compound meets the stringent requirements for its intended use in sensitive research applications.
Advanced Analytical Characterization in Research of Monobenzyl Fosaprepitant D4
Spectroscopic Methodologies for Deuterium (B1214612) Location and Purity Elucidation
Spectroscopic techniques are indispensable for the direct examination of molecular structure and isotopic composition. For deuterated compounds like Monobenzyl Fosaprepitant-d4, these methods confirm the successful incorporation of deuterium atoms at specific molecular positions and quantify the extent of this labeling.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules. In the context of deuterated compounds, both Proton (¹H) NMR and Deuterium (²H) NMR are employed to confirm the location and extent of isotopic labeling.
For this compound, the deuterium labels are located on the benzyl (B1604629) group. A ¹H NMR spectrum is used to verify the absence of proton signals corresponding to the deuterated positions. Conversely, a ²H NMR experiment directly observes the deuterium nuclei, providing signals that confirm their presence and specific chemical environment. wikipedia.org The integration of the signals in the ²H NMR spectrum can be used to determine the relative quantification of deuterium at each labeled site. For compounds with high levels of deuterium enrichment (>98 atom%), ²H NMR is a particularly powerful alternative to ¹H NMR, where residual proton signals become exceedingly weak. sigmaaldrich.com This dual-spectroscopy approach ensures that the deuterium atoms are not only present but are also situated at the intended positions within the monobenzyl moiety.
| Technique | Expected Chemical Shift (ppm) | Assignment | Purpose |
| ¹H NMR | ~7.3-7.5 | Aromatic Protons (C₆H₅) | Shows absence of signals for C₆D₄H positions, confirming deuteration. |
| ²H NMR | ~7.3-7.5 | Aromatic Deuterons (C₆D₄) | Confirms the presence and chemical environment of the deuterium atoms. |
Table 1: Representative NMR data for the verification of deuterium labeling on the benzyl group of this compound.
Mass spectrometry (MS) is a critical tool for verifying the molecular weight and assessing the isotopic purity of labeled compounds. clearsynth.com High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, allowing for the confident confirmation of the elemental composition. researchgate.netalmacgroup.com
In the analysis of this compound, HRMS is used to measure the mass of the molecular ion. The observed mass is expected to be approximately 4 Daltons higher than its non-deuterated counterpart, directly corresponding to the incorporation of four deuterium atoms. Furthermore, MS is employed to determine the isotopic enrichment. This is achieved by measuring the relative intensities of the ion corresponding to the fully deuterated molecule (d4) against any ions from residual unlabeled (d0) or partially labeled (d1, d2, d3) species. almacgroup.comnih.gov This analysis provides a quantitative measure of isotopic purity, which is crucial for its use as an internal standard in quantitative studies. acanthusresearch.com
| Species | Theoretical Mass (m/z) [M+H]⁺ | Observed Mass (m/z) [M+H]⁺ | Relative Abundance (%) | Isotopic Purity Assessment |
| Monobenzyl Fosaprepitant (B1673561) (d0) | 705.19 | - | <0.5% | Quantifies residual non-deuterated impurity. |
| This compound | 709.21 | 709.21 | >99.0% | Confirms molecular weight and high isotopic enrichment. |
Table 2: Example of high-resolution mass spectrometry data used to verify the molecular weight and determine the isotopic purity of this compound.
Chromatographic Separation Techniques for Research Material Purity Verification
Chromatographic methods are essential for assessing the chemical purity of a research material by separating the target compound from any impurities. ijprajournal.com These impurities can include starting materials, by-products from the synthesis, or degradation products.
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the purity assessment of non-volatile and thermally sensitive pharmaceutical compounds. veeprho.com For this compound, a validated reverse-phase HPLC method is used to separate the main compound from potential process-related impurities and degradation products. researchgate.net
Analytical HPLC: This is used for the quantitative determination of purity. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity, often expressed as a percentage. tandfonline.com Common impurities that must be resolved include Aprepitant (B1667566), Dibenzyl Fosaprepitant, and other related substances. researchgate.netgoogle.com
Preparative HPLC: Should purification be necessary, preparative LC is employed to isolate the compound of interest from impurities on a larger scale than analytical LC, yielding a highly purified research material. simsonpharma.com
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (B52724) and a buffered aqueous solution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Purity Result | >98% |
| Key Impurities Monitored | Aprepitant, Dibenzyl Fosaprepitant |
Table 3: Typical analytical HPLC method parameters and expected results for the purity verification of this compound.
Gas Chromatography (GC) is the standard technique for the analysis of volatile and semi-volatile substances. In the context of active pharmaceutical ingredient (API) characterization, its primary role is the detection and quantification of residual solvents. thermofisher.comasianpubs.org These are volatile organic impurities that may be left over from the synthesis and purification processes. ispub.com
A headspace GC system coupled with a Flame Ionization Detector (FID) is typically used for this analysis. researchgate.netdergipark.org.tr The method is designed to detect and quantify a wide range of solvents that may have been used during the manufacturing of this compound, such as methanol, ethanol, isopropanol, or acetonitrile. The analysis ensures that the levels of these residual solvents are below the acceptable safety limits defined by regulatory guidelines.
| Volatile Component (Residual Solvent) | Typical Limit (ppm) | Hypothetical Result (ppm) | Status |
| Methanol | 3000 | < 50 | Pass |
| Acetonitrile | 410 | < 10 | Pass |
| Isopropanol | 5000 | < 100 | Pass |
| Dichloromethane | 600 | Not Detected | Pass |
Table 4: Example of Gas Chromatography data for the analysis of residual solvents in a research batch of this compound.
Applications of Monobenzyl Fosaprepitant D4 in Preclinical and Mechanistic Research
Role as a Stable Isotope Internal Standard in Bioanalytical Method Development
The use of stable isotopically labeled (SIL) compounds as internal standards is considered the gold standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. scispace.comnih.gov Monobenzyl Fosaprepitant-d4, and more commonly its ultimate metabolite isotopologue d4-Aprepitant or related d4-Fosaprepitant, functions as an ideal internal standard. Its physicochemical properties are nearly identical to the unlabeled analyte, causing it to co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. researchgate.net This near-identical behavior allows the SIL internal standard to effectively compensate for variability during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and fluctuations in instrument response. scispace.comresearchgate.net The mass difference introduced by the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard, ensuring accurate quantification. researchgate.net
Sensitive and robust bioanalytical methods are essential for determining the concentration of fosaprepitant (B1673561) and its active form, aprepitant (B1667566), in complex biological samples. A common approach involves the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov Sample preparation typically begins with protein precipitation to remove larger molecules from the matrix, often using a solvent like acetonitrile (B52724). researchgate.netuu.nl This simple extraction technique is effective for plasma, cell lysates, and other biological fluids. nih.gov
Following extraction, the analytes are separated using a reversed-phase chromatography column, such as a C18 column. researchgate.netnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is used to separate fosaprepitant, aprepitant, and the internal standard before they enter the mass spectrometer. researchgate.netnih.govresearchgate.net Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.netresearchgate.net For instance, specific precursor-to-product ion transitions are monitored for each compound, such as m/z 613.1 → 78.9 for fosaprepitant and m/z 617.0 → 78.9 for d4-fosaprepitant. researchgate.net
| Parameter | Fosaprepitant | d4-Fosaprepitant (IS) | Aprepitant | d4-Aprepitant (IS) |
|---|---|---|---|---|
| Chromatography Column | Cortex C18+ (50 mm x 2.1 mm, 2.7 µm) | |||
| Ionization Mode | Negative Ion Electrospray (ESI-) | |||
| MRM Transition (m/z) | 613.1 → 78.9 | 617.0 → 78.9 | 533.2 → 275.1 | 537.2 → 279.1 |
| Sample Preparation | Protein Precipitation with Acetonitrile |
Bioanalytical methods developed for research must be validated to ensure the reliability of the data. Key validation parameters include linearity, accuracy, precision, and matrix effects. nih.gov The use of a SIL internal standard like this compound (or its derivatives) is crucial for achieving the required levels of accuracy and precision. nih.gov
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. For example, assays for fosaprepitant and aprepitant have shown linearity in plasma from 15.0 to 6000 ng/mL and 10.0 to 4000 ng/mL, respectively. researchgate.net Another study for aprepitant demonstrated a linear range of 0.1–50 ng/mL. uu.nl
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. For bioanalytical assays, accuracy is typically expected to be within ±15% of the nominal value (±20% at the lower limit of quantification), and the coefficient of variation (CV) for precision should not exceed 15% (20% at LLOQ). uu.nl The implementation of a SIL internal standard has been shown to significantly improve both accuracy and precision compared to using a structural analogue internal standard. scispace.com
Matrix Effects: This parameter assesses the influence of other components in the biological matrix on the ionization of the analyte. The SIL internal standard is essential for correcting matrix effects, as it is affected in the same way as the unlabeled analyte. researchgate.net
| Parameter | Analyte | Specification | Reported Value |
|---|---|---|---|
| Linearity Range (Plasma) | Fosaprepitant | Correlation coefficient (r²) > 0.99 | 15.0 - 6000 ng/mL |
| Aprepitant | Correlation coefficient (r²) > 0.99 | 10.0 - 4000 ng/mL | |
| Accuracy (Bias %) | Aprepitant (LLOQ) | Within ±20% | Within acceptable limits |
| Aprepitant (>LLOQ) | Within ±15% | -0.1% | |
| Precision (CV %) | Aprepitant (LLOQ) | ≤20% | Within acceptable limits |
| Aprepitant (>LLOQ) | ≤15% | 3.4% |
Tracing Metabolic Pathways of Related Compounds in In Vitro and Ex Vivo Models
Stable isotope tracing is a powerful technique for elucidating metabolic pathways. nih.govspringernature.com By introducing a labeled compound into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. immune-system-research.com This provides direct insight into biochemical transformations and metabolic flux. immune-system-research.comnih.gov this compound can be used as a tracer to follow the biotransformation of the fosaprepitant prodrug to aprepitant and its subsequent metabolites in various experimental models.
The liver is the primary site of drug metabolism, which is largely carried out by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes. nih.govwikipedia.org In vitro experiments using hepatic microsomes—vesicles of the endoplasmic reticulum—are commonly employed to study drug metabolism. dntb.gov.ua Aprepitant, the active metabolite of fosaprepitant, is metabolized primarily by the CYP3A4 enzyme. nih.govnih.gov
By incubating this compound with human or animal liver microsomes, researchers can trace the formation of deuterium-labeled aprepitant and its subsequent oxidized metabolites. The distinct mass shift of the labeled metabolites allows for their unambiguous identification by LC-MS/MS, even in the presence of endogenous background compounds. This approach enables the precise characterization and quantification of metabolic pathways. nih.gov
Cell culture models provide a more integrated system for studying drug metabolism and transport than subcellular fractions like microsomes. ugent.be Cell lines such as HepG2, a human liver cancer cell line, or cultured primary hepatocytes are frequently used to investigate the biotransformation of new drug candidates. nih.gov These models can provide information on the interplay between metabolic enzymes and transporters.
Introducing this compound to these cell cultures allows for detailed biotransformation studies. ugent.be Researchers can monitor the rate of conversion of the labeled prodrug to aprepitant and the subsequent formation of various metabolites over time. This helps in understanding the complete metabolic profile of the drug within a cellular context, providing valuable data for predicting in vivo metabolism. nih.gov
Contribution to Pharmacokinetic Research in Preclinical Animal Models
Pharmacokinetic (PK) studies in preclinical animal models, such as rats and dogs, are fundamental to drug development. nih.gov These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. The accurate quantification of drug concentrations in biological fluids over time is the cornerstone of PK analysis. nih.gov
The use of this compound as part of the internal standard mixture for the bioanalysis of samples from these studies is crucial for generating reliable PK data. researchgate.net For example, after intravenous administration of fosaprepitant to rats and dogs, the resulting plasma concentrations of aprepitant are measured. nih.gov These studies have shown that aprepitant exhibits nonlinear pharmacokinetics at higher doses, possibly due to the saturation of its metabolic elimination pathways. nih.gov The precision afforded by SIL internal standards ensures that such complex pharmacokinetic behaviors are characterized accurately, providing a solid foundation for predicting human pharmacokinetics. nih.govnih.gov
| Fosaprepitant Dose (mg/kg) | Aprepitant AUC (Area Under the Curve) | Observation |
|---|---|---|
| 1 | Proportional Increase | Near proportional increase in aprepitant exposure at lower doses. |
| 8 | Proportional Increase | |
| 25 | Greater-than-proportional Increase | Nonlinear kinetics observed, suggesting saturation of aprepitant elimination. |
Mechanistic Disposition Studies in Rodent Models (e.g., absorption dynamics, tissue distribution patterns)
Key Parameters Investigated in Rodent Disposition Studies:
| Parameter | Description |
| Absorption Rate | The speed at which the compound enters the systemic circulation following administration. |
| Bioavailability | The fraction of the administered dose that reaches the systemic circulation unchanged. |
| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Tissue Penetration | The extent to which a compound distributes into various tissues from the bloodstream. |
These studies would reveal critical information about how this compound is absorbed, where it goes in the body, and how long it resides in various tissues.
Excretion Pathway Investigations using Labeled Analogs
The use of labeled analogs is fundamental to elucidating excretion pathways. Following administration of this compound to rodent models, urine and feces would be collected over a period of time. Analysis of these matrices would identify the primary routes of elimination from the body, whether it be renal (urine) or fecal (biliary). Furthermore, the deuterium label allows for the identification and quantification of metabolites, providing a comprehensive picture of the compound's metabolic fate.
Utility in Drug-Drug Interaction Studies within Research Models
Drug-drug interactions (DDIs) are a significant concern in drug development. In vitro and preclinical models are used to predict the potential for a new drug to interact with other co-administered medications.
Enzyme Induction and Inhibition Profiling in Preclinical Systems
Fosaprepitant and its active moiety, aprepitant, are known to interact with cytochrome P450 (CYP) enzymes, acting as a moderate inhibitor of CYP3A4 and a weak inducer of CYP2C9. Preclinical studies using human liver microsomes or hepatocytes would be essential to determine if this compound shares these properties.
In these assays, the ability of this compound to inhibit the metabolism of known CYP substrates is measured. Conversely, its potential to induce the expression of CYP enzymes is typically assessed in cultured human hepatocytes.
Commonly Investigated CYP Enzymes in DDI Studies:
| Enzyme | Known Substrates |
| CYP3A4/5 | Midazolam, Testosterone |
| CYP2C9 | Tolbutamide, Diclofenac |
| CYP2D6 | Dextromethorphan, Bufuralol |
| CYP1A2 | Phenacetin, Caffeine |
| CYP2C19 | S-mephenytoin |
Transporter Interaction Studies in Cellular Assays
Membrane transporters play a critical role in drug disposition and can be a source of DDIs. Cellular assays using cell lines that overexpress specific drug transporters are employed to investigate whether a compound is a substrate or an inhibitor of these transporters.
For this compound, in vitro studies would be conducted to assess its interaction with key uptake and efflux transporters, such as P-glycoprotein (P-gp, MDR1), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs). These studies are crucial for predicting potential interactions that could affect the drug's absorption, distribution, and elimination.
Theoretical and Computational Studies on Monobenzyl Fosaprepitant D4 and Its Analogs
Quantum Mechanical Calculations for Deuterium (B1214612) Isotope Effects on Molecular Properties
Quantum mechanical (QM) calculations are fundamental to understanding how the substitution of hydrogen with deuterium influences the properties of a molecule like Monobenzyl Fosaprepitant-d4. researchgate.neteurekaselect.com These methods, rooted in Schrödinger's equation, can elucidate changes in electronic structure, bond energies, and vibrational frequencies that arise from the increased mass of deuterium. For a complex molecule, QM calculations can model the energetic landscape of metabolic reactions, providing a theoretical basis for observed kinetic isotope effects.
The replacement of hydrogen with deuterium in this compound primarily affects the vibrational modes of the C-D bond compared to the C-H bond. Due to the greater mass of deuterium, the C-D bond has a lower zero-point energy and vibrates at a lower frequency. This difference in vibrational energy is a key determinant of the kinetic isotope effect (KIE), where the cleavage of a C-D bond is typically slower than that of a C-H bond. nih.govnih.gov
In the context of Fosaprepitant's metabolism, which is known to be mediated by cytochrome P450 enzymes (CYP3A4, with minor contributions from CYP1A2 and CYP2C19), deuteration at metabolically labile sites can significantly alter the rate of biotransformation. nih.gov If the deuterated positions in this compound are indeed "metabolic soft spots," a primary KIE would be anticipated, leading to a decreased rate of metabolism at those sites. This can result in metabolic switching, where the enzymatic oxidation shifts to other non-deuterated positions within the molecule. nih.gov
Table 1: Hypothetical Impact of Deuteration on Reaction Kinetics of Fosaprepitant (B1673561) Metabolism
| Parameter | Non-deuterated Fosaprepitant | This compound (Predicted) |
| Metabolic Reaction | CYP3A4-mediated oxidation | CYP3A4-mediated oxidation |
| Rate-Determining Step | C-H bond cleavage | C-D bond cleavage |
| Relative Reaction Rate | 1.0 | < 1.0 (slower) |
| Kinetic Isotope Effect (kH/kD) | N/A | > 1.0 |
Computational tools play a crucial role in identifying "metabolic soft spots," which are chemically labile sites in a molecule that are susceptible to metabolism. nih.govresearchgate.net Software like BioTransformer and Meteor can predict the likely metabolites of a parent compound by considering various Phase I and Phase II metabolic pathways. frontiersin.org These predictions are based on the chemical reactivity of different functional groups and their accessibility to metabolizing enzymes. nih.gov
For Fosaprepitant, in silico tools can be employed to predict the sites most prone to oxidation by CYP enzymes. The introduction of deuterium at these predicted soft spots in this compound would be expected to decrease their lability. news-medical.net This computational approach allows for a rational design strategy in fundamental research to probe the metabolic profile of a drug candidate. By comparing the predicted metabolites of the deuterated and non-deuterated analogs, researchers can hypothesize about shifts in metabolic pathways. frontiersin.orgeurekaselect.com
Table 2: Predicted Metabolic Soft Spots for Fosaprepitant and the Theoretical Impact of Deuteration
| Rank | Predicted Soft Spot (Fosaprepitant) | Susceptible Metabolic Reaction | Predicted Impact of Deuteration in this compound |
| 1 | Benzylic position | Hydroxylation | Decreased rate of hydroxylation |
| 2 | N-dealkylation site | Oxidation | Potential for metabolic switching |
| 3 | Aromatic ring | Hydroxylation | Minor impact if not deuterated |
Molecular Docking and Dynamics Simulations for Elucidating Target Binding Mechanisms (in a theoretical research context)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to investigate the binding of a ligand to its protein target at an atomic level. nih.gov These methods can predict the binding pose of a molecule in the active site of a receptor and assess the stability of the resulting complex over time. rsc.orgresearchgate.net
In a theoretical research context, these simulations can be applied to understand how this compound and its active metabolite, Aprepitant-d4, interact with their biological targets. For instance, a study identified Fosaprepitant as a potent inhibitor of Glutathione S-transferase P1 (GSTP1) through structure-based virtual screening, molecular docking, and MD simulations. rsc.org The study revealed a stable complex between Fosaprepitant and GSTP1, with a calculated binding affinity (Kd) of 62.5 ± 5.8 nM. rsc.org Such computational approaches could be extended to the deuterated analog to determine if the isotopic substitution alters the binding affinity or the dynamics of the protein-ligand interaction. While significant changes are not always expected from deuteration alone, subtle effects on binding kinetics or conformational preferences could be explored. nih.gov
Table 3: Illustrative Molecular Docking and Dynamics Simulation Data for Fosaprepitant
| Parameter | Fosaprepitant - GSTP1 Complex rsc.org | This compound - GSTP1 Complex (Hypothetical) |
| Docking Score (kcal/mol) | -8.5 | -8.5 (assuming negligible change) |
| Key Interacting Residues | Arg8, Tyr108, Val55 | Arg8, Tyr108, Val55 |
| Binding Affinity (Kd) | 62.5 ± 5.8 nM | To be determined |
| RMSD of Ligand (nm) during MD | Stable (e.g., < 0.2 nm) | Expected to be stable |
Structure-Activity Relationship (SAR) Studies of Deuterated Analogs in Fundamental Research
Structure-activity relationship (SAR) studies are essential in medicinal chemistry to understand how modifications to a chemical structure affect its biological activity. news-medical.net In the context of fundamental research, SAR studies involving deuterated analogs like this compound can provide unique insights into the mechanism of action and metabolic fate of a compound.
By systematically replacing hydrogens with deuterium at different positions, researchers can probe the importance of specific C-H bonds for biological activity and metabolism. For example, if deuteration at a particular site leads to a significant change in potency or metabolic stability, it suggests that this position is critical. These studies can help to differentiate between changes in intrinsic potency and alterations in pharmacokinetics due to the kinetic isotope effect. The data generated from such studies are invaluable for building more accurate quantitative structure-activity relationship (QSAR) models that can predict the properties of novel analogs.
Table 4: Hypothetical SAR Data for Deuterated Fosaprepitant Analogs in a Research Context
| Compound | Position of Deuteration | In Vitro Metabolic Stability (t½, min) | Target Binding Affinity (IC50, nM) |
| Fosaprepitant | None | 30 | 10 |
| This compound | Benzylic Methylene (B1212753) | 60 | 10 |
| Analog B | Aromatic Ring | 32 | 12 |
| Analog C | N-alkyl chain | 45 | 11 |
Future Directions and Advanced Research Perspectives
Development of Novel Synthetic Approaches for Specific Deuterium (B1214612) Labeling Patterns
The strategic placement of deuterium atoms within a molecule can significantly influence its metabolic fate, a phenomenon known as the kinetic isotope effect (KIE). acs.orgresearchgate.net While Monobenzyl Fosaprepitant-d4 is primarily used as a stable internal standard, research into novel synthetic methods for deuterium labeling can pave the way for creating new chemical entities with potentially improved pharmacokinetic profiles. nih.govnih.gov
Future research in this area will likely focus on developing more efficient and site-selective deuteration methods for complex molecules. Current strategies often involve multi-step processes, but emerging techniques aim to simplify the introduction of deuterium.
Key Research Thrusts:
Multicomponent Reactions (MCRs): Utilizing deuterated reagents, such as [D1]-aldehydes or [D2]-isonitriles, in MCRs could allow for the efficient, one-pot synthesis of complex, deuterated scaffolds. beilstein-journals.orgbeilstein-archives.org This approach offers a streamlined pathway to novel analogs with high deuterium incorporation at specific sites. beilstein-journals.org
Late-Stage C-H Activation: Developing catalysts that can selectively replace specific hydrogen atoms with deuterium on a pre-formed molecular scaffold would be a significant breakthrough. This would allow for the targeted modification of existing drug molecules to enhance their metabolic stability.
Modified Leuckart–Wallach Reactions: This reaction has been adapted to prepare deuterated formamides and isonitriles, which are versatile building blocks for introducing deuterium into various molecular structures. beilstein-journals.orgbeilstein-archives.org
These advanced synthetic methods could be applied to produce a variety of deuterated Fosaprepitant (B1673561) analogs, each with a unique labeling pattern. Studying these analogs would provide valuable data on the metabolic "soft spots" of the parent molecule, potentially leading to the development of next-generation drugs with enhanced properties. researchgate.net
Table 1: Comparison of Deuterium Labeling Strategies
| Synthetic Approach | Description | Potential Advantages for Fosaprepitant Analogs |
|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot reactions using three or more starting materials, including deuterated reagents. beilstein-journals.org | High efficiency; rapid generation of diverse deuterated structures; potential for novel scaffold discovery. beilstein-archives.org |
| C-H Activation/Functionalization | Direct replacement of a carbon-hydrogen bond with a carbon-deuterium bond using a catalyst. | High site-selectivity; ability to modify complex molecules in later synthetic stages; reduces the need for de novo synthesis. |
| Deuterated Building Blocks | Synthesis using foundational reagents that already contain deuterium, such as deuterated solvents or aldehydes. beilstein-journals.org | Straightforward incorporation of deuterium; useful for creating specific labeled patterns in key molecular positions. |
Integration into Advanced Multi-Omics Research for Systems Biology Insights
Systems biology aims to understand the complex interactions within a biological system by integrating data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics (multi-omics). nih.gove-enm.org Mass spectrometry is a cornerstone technology for proteomics and metabolomics, and the accuracy of these measurements is paramount for building reliable biological models. mdpi.com
In this context, this compound serves as a critical tool for ensuring data quality in metabolomic studies of drug disposition. By acting as a stable isotope-labeled internal standard (SIL-IS), it allows for precise and accurate quantification of the non-labeled parent drug and its metabolites in complex biological samples like plasma or tissue homogenates.
Role in Multi-Omics Integration:
Quantitative Accuracy: The use of a SIL-IS corrects for variations in sample preparation and mass spectrometer performance, leading to highly reliable quantitative data. This is essential for detecting subtle changes in drug metabolism that may be linked to genetic variations (genomics) or protein expression levels (proteomics).
Metabolic Phenotyping: Accurate measurement of drug and metabolite concentrations helps to establish a clear metabolic phenotype. e-enm.org This phenotype can then be correlated with other 'omics' data to uncover novel biomarkers or understand the mechanisms of drug action and toxicity. frontiersin.org
Building Predictive Models: High-quality quantitative data is the foundation for creating computational models that can predict how a drug will behave in different individuals or disease states. e-enm.org By integrating precise metabolomic data, these systems biology models become more robust and predictive. frontiersin.org
The integration of data anchored by reliable standards like this compound allows researchers to move beyond isolated measurements and build a holistic understanding of a drug's interaction with the biological system. mdpi.com
Expansion of Applications in Drug Discovery Tool Development
Deuterated compounds are valuable tools throughout the drug discovery and development pipeline. nih.gov this compound exemplifies this by serving as an indispensable analytical standard for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies. nih.govnih.gov
The application of such tools is expanding as bioanalytical techniques become more sensitive and drug development processes become more streamlined.
Key Applications in Drug Discovery:
Early-Stage PK/PD Screening: In early discovery phases, reliable quantification of drug candidates in preclinical models is essential for making go/no-go decisions. nih.gov A dedicated SIL-IS like this compound enables high-throughput, accurate bioanalysis to support these decisions.
Metabolite Identification and Quantification: It can be used as a reference compound to help identify and quantify the metabolites of Fosaprepitant. Understanding a drug's metabolic profile is crucial for assessing its potential for drug-drug interactions and off-target effects. nih.govresearchgate.net
Bridging Preclinical and Clinical Studies: Consistent and accurate bioanalytical methods are needed to correlate drug exposure levels between animal models and human clinical trials. Using a robust internal standard ensures the quality of this data, which is critical for projecting human doses and outcomes. nih.gov
Furthermore, the knowledge gained from using deuterated standards informs the broader strategy of "deuterium-enabled" drug design. By identifying which parts of a molecule are most susceptible to metabolic breakdown, medicinal chemists can design new drugs where those specific C-H bonds are replaced with stronger C-D bonds, thereby improving the drug's metabolic stability and half-life. researchgate.net
Table 2: Applications of Deuterated Standards in Drug Discovery Phases
| Discovery Phase | Application of this compound | Impact on Decision-Making |
|---|---|---|
| Lead Optimization | Accurate quantification of parent drug in in-vitro metabolic stability assays (e.g., liver microsomes). | Selection of compounds with favorable metabolic profiles; ranking of potential candidates. |
| Preclinical Development | Definitive quantification of drug and metabolites in plasma and tissues from animal PK/ADME studies. nih.gov | Characterization of drug exposure-response relationships; provides data for safety assessment. |
| Clinical Trials | Bioanalysis of samples from human subjects to determine key pharmacokinetic parameters. | Supports dose selection and characterization of the drug's behavior in humans. |
Role in Understanding Drug Resistance Mechanisms in Preclinical Research Models
Drug resistance is a major challenge in treating diseases like cancer and infectious diseases. frontiersin.org Resistance can emerge through various mechanisms, including alterations in drug metabolism, target mutation, or increased drug efflux from cells. Understanding these mechanisms is key to developing strategies to overcome resistance.
Preclinical research models, such as resistant cell lines or animal tumor models, are essential for these investigations. A critical component of such studies is the ability to accurately measure the concentration of the drug and its metabolites within these models. This is where this compound becomes a vital research tool.
Contribution to Drug Resistance Research:
Quantifying Drug Penetration: By using a SIL-IS for LC-MS/MS analysis, researchers can precisely measure whether a drug is reaching its target tissue or if it is being effectively cleared or pumped out of resistant cells.
Investigating Metabolic Resistance: If resistance is suspected to be caused by accelerated drug metabolism, accurate quantification can confirm whether resistant models show lower levels of the parent drug and higher levels of its metabolites compared to sensitive models.
Validating Preclinical Models: Confirming that drug exposure levels in preclinical models are relevant to those observed in clinical settings is crucial. Robust bioanalysis ensures that the models are pharmacokinetically validated, making the experimental results more translatable.
For instance, in a study comparing a drug-sensitive cancer model to a resistant one, researchers could use this compound as an internal standard to measure the levels of the active drug (Aprepitant) in tumor tissue. If the resistant tumors show significantly lower drug concentrations, it would point towards a mechanism involving either reduced uptake or increased efflux, guiding further investigation into specific transporter proteins.
Q & A
Basic Research Question: How can researchers optimize the synthesis of Monobenzyl Fosaprepitant-d4 to ensure isotopic purity for pharmacokinetic studies?
Methodological Answer:
Synthesis optimization requires precise control of deuteration steps and purification techniques. Deuterated analogs like this compound are typically synthesized via hydrogen-deuterium exchange or direct isotopic substitution during benzylation. For example:
- Step 1 : Use sodium hydride (NaH) as a base to facilitate regioselective monobenzylation of precursor molecules, as demonstrated in regioselective protection studies of diols .
- Step 2 : Employ deuterated benzyl bromide (C₆D₅CH₂Br) to introduce deuterium at specific positions.
- Step 3 : Validate isotopic purity using LC-MS/MS with a deuterium incorporation threshold of ≥98% (as per isotopic labeling standards in analytical chemistry) .
- Step 4 : Monitor side reactions (e.g., over-benzylation) via NMR (¹H and ¹³C) to confirm structural integrity .
Advanced Research Question: What analytical challenges arise when quantifying this compound in biological matrices, and how can they be resolved?
Methodological Answer:
Challenges include matrix effects, isotopic interference, and low analyte recovery. To address these:
- Challenge 1 : Matrix Effects
- Challenge 2 : Isotopic Cross-Talk
- Optimize mass spectrometer resolution to distinguish between d₄ (deuterated) and d₀ (non-deuterated) species. For example, set mass resolution >20,000 (e.g., Q-TOF instruments) .
- Challenge 3 : Recovery Variability
- Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to enhance recovery rates from plasma or tissue homogenates .
Basic Research Question: What experimental designs are suitable for studying the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
Design a factorial experiment with controlled variables:
- Independent Variables : pH (2.0, 7.4, 9.0), temperature (4°C, 25°C, 37°C), and incubation time (0–72 hours).
- Dependent Variable : Degradation rate (% remaining) quantified via HPLC-UV at λ = 254 nm .
- Control : Include non-deuterated Fosaprepitant to compare degradation kinetics and assess deuterium’s protective effect.
- Data Analysis : Use Arrhenius plots to model temperature-dependent degradation and calculate activation energy (Eₐ) .
Advanced Research Question: How can researchers resolve contradictions in reported binding affinities of this compound to NK₁ receptors?
Methodological Answer:
Discrepancies often stem from assay variability (e.g., radioligand vs. fluorescence polarization) or receptor isoform differences. To reconcile
- Step 1 : Standardize assay conditions (e.g., buffer composition: 25 mM HEPES, 1 mM MgCl₂, pH 7.4) .
- Step 2 : Compare deuterated vs. non-deuterated analogs in parallel experiments to isolate isotopic effects on binding kinetics (e.g., SPR or ITC for KD measurements) .
- Step 3 : Perform meta-analysis using tools like MetaDisc1.4 to assess heterogeneity across studies and adjust for publication bias .
Basic Research Question: What protocols ensure the safe handling and storage of this compound in laboratory settings?
Methodological Answer:
- Storage : Aliquot and store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Handling : Use glove boxes for weighing to minimize hygroscopic absorption, as deuterated compounds often exhibit higher moisture sensitivity .
- Waste Disposal : Follow EPA guidelines for deuterated waste, including neutralization with 1 M NaOH before incineration .
Advanced Research Question: How does the deuterium kinetic isotope effect (DKIE) influence the metabolic profile of this compound compared to its non-deuterated counterpart?
Methodological Answer:
- Experimental Design :
- Key Metrics :
- Calculate DKIE using the ratio for CYP3A4-mediated oxidation steps.
- Identify metabolic "hotspots" via MS/MS fragmentation (e.g., deuterium retention at benzyl vs. trifluoromethyl sites) .
- Data Interpretation :
- A DKIE > 2 indicates significant rate retardation, suggesting deuterium’s role in prolonging half-life .
Basic Research Question: What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Model Selection : Fit data to a four-parameter logistic curve (4PL) using nonlinear regression (e.g., GraphPad Prism) to estimate EC₅₀ and Hill slopes .
- Error Handling : Apply Welch’s correction for unequal variances between deuterated and control groups.
- Reporting : Include 95% confidence intervals and raw data tables in appendices per ICH M10 guidelines .
Advanced Research Question: How can computational modeling predict the crystallographic behavior of this compound in co-crystals with NK₁ receptor fragments?
Methodological Answer:
- Step 1 : Generate 3D conformers using Gaussian09 at the B3LYP/6-31G* level to identify low-energy states .
- Step 2 : Perform molecular docking (e.g., AutoDock Vina) with receptor PDB ID 7XYZ, focusing on π-π stacking between benzyl-d₄ and Trp-672 .
- Step 3 : Validate predictions via X-ray crystallography (2.0 Å resolution) and compare electron density maps with AlphaFold2 predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
